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Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents with a broad spectrum of biological activities. The incorporation of

a piperazine moiety at the 4-position of the 2-methylquinoline core, yielding 2-Methyl-4-
Piperazinoquinoline, presents a compound with significant potential for pharmacological

development. While direct experimental data on 2-Methyl-4-Piperazinoquinoline is limited in

publicly accessible literature, this technical guide provides a comprehensive overview of its

anticipated pharmacology by examining structurally related analogues. This document covers

potential synthetic routes, predicted biological activities including anticancer and antimicrobial

effects, and the signaling pathways likely modulated by this class of compounds. All

quantitative data from related compounds is presented in structured tables, and relevant

experimental methodologies are detailed to guide future research endeavors.

Introduction
Quinoline and its derivatives have long been a source of inspiration for the development of new

drugs, exhibiting activities ranging from antimalarial to anticancer and antimicrobial. The

piperazine ring is a common pharmacophore known to enhance the pharmacokinetic and

pharmacodynamic properties of drug candidates. The hybridization of these two moieties in 2-
Methyl-4-Piperazinoquinoline (Figure 1) suggests a molecule with multifaceted therapeutic

potential. This guide aims to consolidate the available information on structurally similar
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compounds to provide a predictive pharmacological profile for 2-Methyl-4-
Piperazinoquinoline, thereby serving as a valuable resource for researchers in the field of

drug discovery and development.

Figure 1: Chemical Structure of 2-Methyl-4-Piperazinoquinoline

Caption: Structure of 2-Methyl-4-Piperazinoquinoline.

Synthesis and Characterization
While a specific, detailed synthesis protocol for 2-Methyl-4-Piperazinoquinoline is not readily

available in the surveyed literature, a plausible synthetic route can be extrapolated from the

synthesis of the structurally related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-

carbaldehyde.[1] The proposed synthesis would likely involve a nucleophilic aromatic

substitution reaction.

Proposed Synthesis of 2-Methyl-4-Piperazinoquinoline
A potential synthesis route is outlined below:

Starting Materials: 4-Chloro-2-methylquinoline and Piperazine.

Reaction Scheme:
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Caption: Proposed synthesis of 2-Methyl-4-Piperazinoquinoline.

Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of 4-chloro-2-methylquinoline (1 equivalent) in a suitable

solvent such as dimethylformamide (DMF), add piperazine (excess, e.g., 2-3 equivalents)

and a base such as potassium carbonate (K2CO3) (2-3 equivalents).

Reaction Conditions: The reaction mixture is heated to reflux (e.g., 100-120 °C) and stirred

for a period of several hours (e.g., 12-24 hours), with reaction progress monitored by thin-

layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured

into ice-water. The resulting precipitate is collected by filtration.

Purification: The crude product is then purified by column chromatography on silica gel using

an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the

pure 2-Methyl-4-Piperazinoquinoline.

Characterization: The structure of the synthesized compound would be confirmed using

standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile (Based on Analogues)
Due to the absence of specific pharmacological data for 2-Methyl-4-Piperazinoquinoline, this

section will discuss the biological activities of structurally related quinoline-piperazine

derivatives. These findings provide a strong basis for predicting the potential therapeutic

applications of the title compound.

Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of quinoline derivatives

bearing a piperazine moiety. These compounds have been shown to exert their effects through

various mechanisms, including the inhibition of key enzymes involved in cancer cell

proliferation and survival.

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-Piperazine Derivatives
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Compound/Analog
ue

Cancer Cell Line IC50 (µM) Reference

2-(4-(4-

bromobenzyl)piperazi

n-1-yl)-1-(4-(7-

chloroquinolin-4-

yl)piperazin-1-

yl)ethanone

MCF-7 (Breast) 6.502 [2]

2-(4-(4-

bromobenzyl)piperazi

n-1-yl)-1-(4-(7-

chloroquinolin-4-

yl)piperazin-1-

yl)ethanone

PC3 (Prostate) 11.751 [2]

2-(4-(6-fluoro-2-oxo-

1,2-dihydroquinolin-4-

yl)piperazin-1-yl)-N-(4-

phenylthiazol-2-

yl)acetamide

T-47D (Breast) <10 [3]

(E)-4-(4-

nitrophenyl)-2-(2-((2-

(4-methylpiperazin-1-

yl)quinolin-3-

yl)methylene)hydrazin

eyl)thiazole

MDA-MB-231 (Breast) 1.415 ± 0.16 [4]

Signaling Pathways in Cancer:

A key target for this class of compounds appears to be the Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Inhibition of VEGFR-2 can disrupt

the blood supply to tumors, thereby inhibiting their growth and metastasis.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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